![molecular formula C13H10F3NO2S B12067123 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline CAS No. 61174-34-3](/img/structure/B12067123.png)
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- is a chemical compound known for its unique structural features and significant applications in various fields. This compound contains a benzenamine core with a trifluoromethyl group and a sulfonyl group attached to it, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- typically involves the introduction of the trifluoromethyl group and the sulfonyl group onto the benzenamine core. One common method is the radical trifluoromethylation of benzenamine derivatives, followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzenamine derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. These interactions are crucial for the compound’s biological effects and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-(trifluoromethyl)-: This compound lacks the sulfonyl group but shares the trifluoromethyl group, making it less versatile in certain reactions.
Benzenamine, 2-[[3-(trifluoromethyl)phenyl]sulfonyl]-: This isomer has the trifluoromethyl group in a different position, affecting its reactivity and applications.
Uniqueness
Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- is unique due to the specific positioning of the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61174-34-3 |
|---|---|
Molekularformel |
C13H10F3NO2S |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
2-[2-(trifluoromethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)9-5-1-3-7-11(9)20(18,19)12-8-4-2-6-10(12)17/h1-8H,17H2 |
InChI-Schlüssel |
RGUFPDOQUOULLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


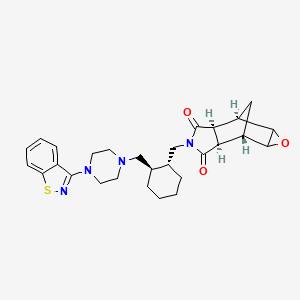


![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)

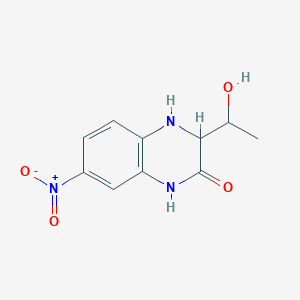
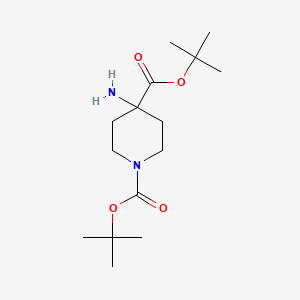
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)
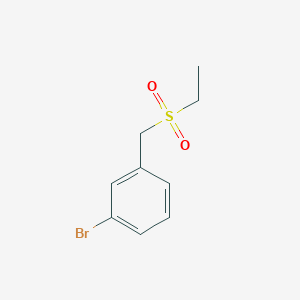
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)
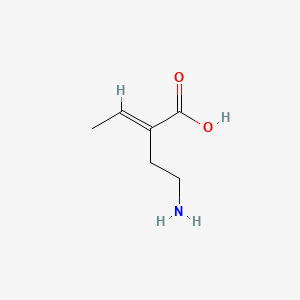

![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)
